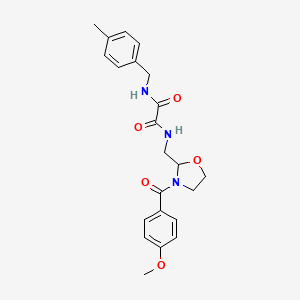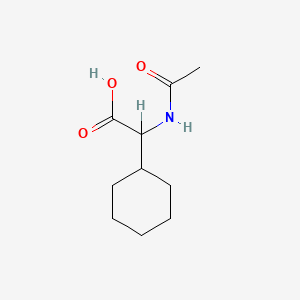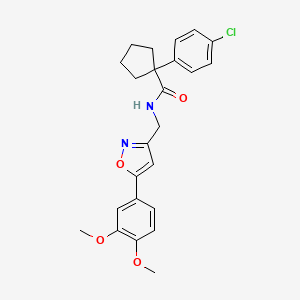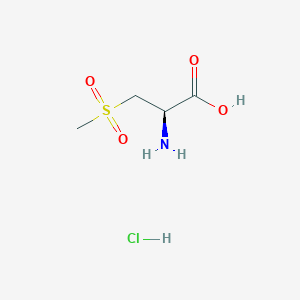![molecular formula C18H19F2N3O B2982143 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2309190-35-8](/img/structure/B2982143.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving cyclization, nucleophilic substitution, and aromatic substitution reactions.
Step 1: Synthesis of the bicyclic core involves a cyclization reaction using a suitable starting material under controlled temperature and catalytic conditions.
Step 2: Introduction of the pyrazole ring through a condensation reaction with a hydrazine derivative.
Step 3: Coupling of the difluorophenyl moiety using a nucleophilic aromatic substitution reaction, with a halogenated aromatic compound as the starting material.
Industrial Production Methods: Industrial production often leverages continuous flow chemistry for scale-up, enhancing reaction efficiency and yield. Key factors include:
Optimization of solvent systems and reaction conditions.
Use of automation and process control technologies.
Integration of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, yielding oxidized derivatives with altered biological activity.
Reduction: : Reduction reactions involve hydrogenation with catalysts like palladium or nickel, producing reduced analogs.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, altering the pyrazole or difluorophenyl groups. Common reagents include halogens, amines, or organometallic compounds.
Scientific Research Applications: This compound has diverse applications across several scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Employed in studies exploring its interaction with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: : Applied in the development of materials with specific chemical properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action: The mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, modulating their activity through:
Molecular Targets and Pathways: : It interacts with neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses. The difluorophenyl and pyrazole moieties play a crucial role in target binding affinity and specificity.
Comparison with Similar Compounds: When compared to similar compounds, this compound exhibits unique structural and functional attributes:
Similar Compounds: : Similar compounds include analogs with variations in the bicyclic core, pyrazole ring, or phenyl substituents.
Uniqueness: : The specific combination of the bicyclic framework, pyrazole moiety, and difluorophenyl group endows it with distinct biological activities and chemical reactivity, setting it apart from other analogs.
There you have it—a dive into the world of this compound! Let's keep exploring!
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-13-3-2-12(17(20)9-13)8-18(24)23-14-4-5-15(23)11-16(10-14)22-7-1-6-21-22/h1-3,6-7,9,14-16H,4-5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHXVXYFXMMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)

![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982073.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)
![5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2982075.png)

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)
